molecular formula C20H20N2O3S B2479296 N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034380-34-0

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2479296
CAS No.: 2034380-34-0
M. Wt: 368.45
InChI Key: BQWZQZZQIFPGJR-UHFFFAOYSA-N
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Description

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features a benzofuran ring and an oxalamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method is the cyclization of 2-hydroxyphenylacetic acid derivatives

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is advantageous due to its efficiency and ability to produce high-purity compounds with fewer side reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione derivatives, while reduction of the oxalamide group may produce primary amines .

Scientific Research Applications

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential anti-tumor and antibacterial activities.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-26-18-11-5-3-9-16(18)22-20(24)19(23)21-12-6-8-15-13-14-7-2-4-10-17(14)25-15/h2-5,7,9-11,13H,6,8,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWZQZZQIFPGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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